Bezafibrate-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

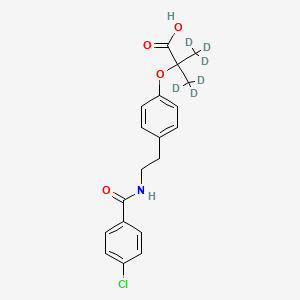

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBYAHWJQTYFKB-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bezafibrate-d6: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bezafibrate-d6, a deuterated analog of the lipid-lowering agent Bezafibrate. This document details its chemical properties, primary applications in research, and relevant experimental methodologies.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Bezafibrate, where six hydrogen atoms have been replaced with deuterium. Bezafibrate itself is a fibrate drug used to treat hyperlipidemia.[1] It functions as a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ subtypes.[2][3] This activation leads to a cascade of effects that modulate lipid and glucose metabolism.[2]

The primary utility of this compound in a research context is as an internal standard for quantitative bioanalysis.[1] The substitution of hydrogen with deuterium results in a molecule with a higher mass, which is easily distinguishable from the non-deuterated parent compound in mass spectrometry (MS) analysis. This property is crucial for accurate quantification in complex biological matrices.

Chemical and Physical Properties

A summary of the key quantitative data for Bezafibrate and its deuterated analog, this compound, is presented below for comparative analysis.

| Property | Bezafibrate | This compound |

| Molecular Formula | C₁₉H₂₀ClNO₄ | C₁₉H₁₄D₆ClNO₄ |

| Molecular Weight | 361.82 g/mol [4] | 367.86 g/mol [1][5] |

| CAS Number | 41859-67-0[6] | 1219802-74-0[1][3][5][7] |

| Purity | ≥98% | ≥98% (Chemical), 99 atom % D[8] |

| Appearance | Crystalline solid[9] | Solid |

| Solubility | DMSO (~30 mg/mL), DMF (~30 mg/mL), Ethanol (~3 mg/mL)[9] | DMSO (≥30 mg/mL), DMF (≥30 mg/mL), Ethanol (≥3 mg/mL)[1] |

| Storage Conditions | -20°C[9] | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |

Mechanism of Action: The PPAR Signaling Pathway

Bezafibrate exerts its therapeutic effects by activating PPARs, which are nuclear receptors that regulate gene expression. The binding of Bezafibrate to PPARs leads to the transcription of genes involved in lipid metabolism and inflammation.

Upon activation by Bezafibrate, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. Downstream effects of PPARα activation include increased fatty acid oxidation and decreased triglyceride synthesis.[2]

Application in Research: Quantitative Analysis

The most significant application of this compound is as an internal standard in pharmacokinetic studies and other bioanalytical methods requiring the precise quantification of Bezafibrate. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability.

Experimental Protocol: Quantification of Bezafibrate in Human Plasma using LC-MS/MS

The following is a representative protocol for the determination of Bezafibrate in human plasma, adapted for the use of this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Bezafibrate in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.

-

From these stock solutions, prepare working solutions of Bezafibrate and this compound by dilution in methanol.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Spike appropriate amounts of the Bezafibrate working solution into blank human plasma to create calibration standards at desired concentrations.

-

Similarly, prepare quality control (QC) samples at low, medium, and high concentrations.

3. Sample Preparation:

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound working solution.

-

Vortex the mixture for 5 seconds.

-

Add 1 mL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and then centrifuge at 4600 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.30 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Bezafibrate.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Bezafibrate and this compound.

-

5. Data Analysis:

-

Quantify the amount of Bezafibrate in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Experimental Workflow

The development and validation of a bioanalytical method using a deuterated internal standard like this compound follows a structured workflow to ensure accuracy, precision, and robustness.

This workflow begins with method development, where parameters for sample preparation and LC-MS/MS analysis are optimized. This is followed by a rigorous validation phase to assess the method's performance characteristics, including selectivity, linearity, accuracy, precision, and stability. Once validated, the method can be applied to the analysis of study samples, followed by data processing and reporting.

Conclusion

This compound is an indispensable tool for researchers engaged in the quantitative analysis of Bezafibrate. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the high level of accuracy and precision required in drug development and pharmacokinetic studies. This guide provides the foundational technical information required by scientists and researchers to effectively utilize this compound in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Bezafibrate? [synapse.patsnap.com]

- 3. glpbio.com [glpbio.com]

- 4. Bezafibrate [midas-pharma.com]

- 5. This compound | CAS No- 1219802-74-0 | Simson Pharma Limited [simsonpharma.com]

- 6. Bezafibrate | 41859-67-0 [chemicalbook.com]

- 7. vivanls.com [vivanls.com]

- 8. This compound (dimethyl-d6) | LGC Standards [lgcstandards.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to Bezafibrate-d6: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bezafibrate is a well-established lipid-lowering agent belonging to the fibrate class of drugs.[1] It is primarily used to treat hyperlipidemia by reducing low-density lipoprotein (LDL) cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) levels in the blood.[2][3] The therapeutic effects of bezafibrate are mediated through its activity as an agonist of the Peroxisome Proliferator-Activated Receptors (PPARs).[1]

In the realm of drug development, bioanalytical research, and pharmacokinetic studies, stable isotope-labeled compounds are indispensable tools. Bezafibrate-d6 is the deuterium-labeled analog of bezafibrate, designed for use as an internal standard in quantitative mass spectrometry-based assays.[4] The incorporation of six deuterium atoms provides a distinct mass shift from the parent drug, enabling precise and accurate quantification in complex biological matrices without altering the compound's chemical properties. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its role in modern drug research.

Chemical Structure and Properties

This compound is structurally identical to bezafibrate, with the exception of six hydrogen atoms being replaced by deuterium isotopes on the two methyl groups of the propanoic acid moiety.[5] This isotopic substitution is key to its utility as an internal standard.

Table 1: Chemical and Physical Properties of Bezafibrate and this compound

| Property | Bezafibrate | This compound |

| Chemical Name | 2-{4-[2-(4-chlorobenzamido)ethyl]phenoxy}-2-methylpropanoic acid[6] | 2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid[5] |

| Molecular Formula | C₁₉H₂₀ClNO₄[6] | C₁₉H₁₄D₆ClNO₄[5] |

| Molecular Weight | 361.8 g/mol [6] | 367.86 g/mol [5][7] |

| CAS Number | 41859-67-0[6] | 1219802-74-0[4][5] |

| Physical Form | Solid[6] | White Solid[8] |

| Melting Point | 186 °C[6] | Not specified |

| Solubility | DMSO: ≥ 30 mg/mLDMF: ≥ 30 mg/mLEthanol: ≥ 3 mg/mL[4] | DMSO: ≥ 30 mg/mLDMF: ≥ 30 mg/mLEthanol: ≥ 3 mg/mL[7] |

Mechanism of Action: PPAR Signaling

Bezafibrate functions as a pan-PPAR agonist, activating all three PPAR isoforms (α, γ, and δ).[1] Its primary lipid-lowering effects are attributed to the activation of PPARα.[2][6] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in lipid metabolism, leading to increased fatty acid oxidation, enhanced clearance of triglyceride-rich lipoproteins, and increased production of HDL.[1]

References

- 1. What is the mechanism of Bezafibrate? [synapse.patsnap.com]

- 2. Bezafibrate - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alentris.org [alentris.org]

- 6. Bezafibrate | C19H20ClNO4 | CID 39042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. esschemco.com [esschemco.com]

An In-depth Technical Guide to the Certificate of Analysis for Bezafibrate-d6

Introduction

Bezafibrate-d6 is the deuterated form of Bezafibrate, a lipid-lowering agent of the fibrate class. Stable isotope-labeled compounds like this compound are essential tools in pharmaceutical research and development, particularly as internal standards in quantitative bioanalytical assays using mass spectrometry. The Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a specific batch of this compound. This guide provides a detailed examination of the core components of a this compound CoA, intended for researchers, scientists, and drug development professionals.

Summary of Analytical Data

A typical Certificate of Analysis for this compound quantifies several key quality attributes. The data are generated through a series of analytical experiments and compared against pre-defined acceptance criteria. The following tables summarize the essential tests and representative specifications.

Table 1: General Properties and Identification

| Test | Method | Specification | Representative Data |

| Appearance | Visual Inspection | White to Off-White Solid | Conforms |

| Molecular Formula | - | C₁₉H₁₄D₆ClNO₄ | C₁₉H₁₄D₆ClNO₄ |

| Molecular Weight | Mass Spectrometry | 367.86 g/mol | 367.86 g/mol |

| Structural Identity | ¹H-NMR Spectroscopy | Conforms to structure | Conforms |

| Mass Identity | Mass Spectrometry (ESI-) | Conforms to structure | Conforms |

Table 2: Purity and Isotopic Enrichment

| Test | Method | Specification | Representative Data |

| Chemical Purity | HPLC (UV, 254 nm) | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |

| Deuterium Incorporation | Mass Spectrometry | Primarily D₆ | Conforms |

Experimental Protocols

The data presented in a CoA are derived from rigorous analytical testing. The methodologies below describe the fundamental principles of the key experiments performed for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method quantifies the chemical purity of this compound by separating it from any impurities.

-

Principle : The sample is dissolved in a suitable diluent and injected into an HPLC system. A liquid mobile phase carries the sample through a column packed with a stationary phase (typically C18). Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. The concentration of the eluting compounds is measured by a UV detector.

-

Instrumentation :

-

HPLC system with a quaternary pump, autosampler, and column oven.

-

Photodiode Array (PDA) or UV Detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

-

Procedure :

-

Mobile Phase Preparation : A typical mobile phase involves a gradient of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent like acetonitrile[1].

-

Standard Preparation : A reference standard of Bezafibrate is accurately weighed and dissolved in the diluent to a known concentration[1].

-

Sample Preparation : A sample of the this compound lot is prepared in the same manner as the standard.

-

Chromatography : The column is equilibrated with the mobile phase. The sample is injected, and the chromatogram is recorded for a set run time.

-

Quantification : The chemical purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram[2]. Peak purity may also be assessed using a PDA detector to check for co-eluting impurities[3].

-

Mass Spectrometry (MS) for Isotopic Enrichment

This technique confirms the molecular weight and determines the degree of deuterium incorporation.

-

Principle : Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For isotopic enrichment analysis, the relative intensities of the mass peaks corresponding to the unlabeled (D₀) and deuterated (D₁ through D₆) forms of the molecule are measured and compared to theoretical distributions[4][5].

-

Instrumentation :

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Ionization Source: Electrospray Ionization (ESI) is common.

-

-

Procedure :

-

Sample Infusion/Injection : The sample is introduced into the mass spectrometer, typically after HPLC separation[6].

-

Ionization : The this compound molecules are ionized (e.g., by ESI in negative mode to form [M-H]⁻).

-

Mass Analysis : The instrument measures the abundance of ions in the isotopic cluster around the parent ion mass.

-

Enrichment Calculation : The isotopic enrichment (atom % D) is determined by comparing the measured isotopic distribution with the theoretical distribution calculated for a molecule with the target level of deuterium incorporation. This process corrects for the natural abundance of isotopes like ¹³C[4][5].

-

Nuclear Magnetic Resonance (NMR) for Structural Identity

NMR spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound and the position of the labels.

-

Principle : ¹H-NMR spectroscopy detects the hydrogen nuclei in a molecule. In this compound, the deuterium atoms replace hydrogen atoms at specific positions (typically the two methyl groups). The ¹H-NMR spectrum of this compound will be nearly identical to that of unlabeled Bezafibrate, except for the significant reduction or absence of signals corresponding to the deuterated positions.

-

Instrumentation :

-

High-field NMR Spectrometer (e.g., 400 MHz or higher).

-

-

Procedure :

-

Sample Preparation : The sample is dissolved in a deuterated NMR solvent (e.g., DMSO-d₆).

-

Data Acquisition : The ¹H-NMR spectrum is acquired.

-

Spectral Analysis : The resulting spectrum is compared to a reference spectrum of unlabeled Bezafibrate. The chemical shifts, splitting patterns, and integrations of the remaining protons must match the expected structure. The absence of signals from the methyl protons confirms successful deuteration at these sites[6].

-

Mandatory Visualizations

Diagrams are used to clarify complex workflows and biological mechanisms.

Caption: Workflow for the Generation of a Certificate of Analysis.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Bezafibrate-d6 for Research Applications

This document provides a comprehensive technical overview of Bezafibrate-d6, a deuterated analog of Bezafibrate, intended for researchers, scientists, and professionals in drug development. It covers supplier and purchasing information, detailed experimental protocols for its use as an internal standard, and the core signaling pathways of its parent compound, Bezafibrate.

Core Compound Information: Bezafibrate

Bezafibrate is a lipid-lowering agent belonging to the fibrate class of drugs.[1] It is primarily used to treat hyperlipidemia, a condition characterized by elevated levels of fats, such as triglycerides and cholesterol, in the blood.[2] The therapeutic effects of Bezafibrate are mainly exerted through its activity as a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), specifically the α, γ, and δ subtypes.[3][4] Its activation of PPARα, in particular, modulates the transcription of genes involved in lipid and glucose metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[5][6]

This compound is the deuterium-labeled version of Bezafibrate. The substitution of hydrogen atoms with deuterium results in a heavier, more stable isotope that is chemically identical to the parent compound but distinguishable by mass spectrometry. This property makes it an ideal internal standard for quantitative bioanalytical studies, such as pharmacokinetic analyses.

Supplier and Purchasing Information

The following tables summarize the available information for this compound and related deuterated derivatives from various suppliers. Researchers are advised to contact suppliers directly for the most current pricing, availability, and detailed specifications.

Table 1: this compound Supplier Details

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Simson Pharma Limited | - | 1219802-74-0[7] | - | - | Accompanied by Certificate of Analysis.[7] |

| MedChemExpress | HY-14669S | - | C₁₉H₁₄D₆ClNO₄ | 367.88 | Labeled as a stable isotope for research use only.[8] |

| LGC Standards | TRC-B341003-10MG | - | - | - | Synthetic Chemistry Reference Material.[9] |

| Alentris Research Pvt. Ltd. | ALN-B037D02 | 1219802-74-0[10] | C₁₉H₁₄D₆ClNO₄ | 367.9 | Chemical Name: 2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid.[10] |

Table 2: Related Deuterated Bezafibrate Derivatives

| Product Name | Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Hydroxy this compound | Clearsynth | CS-F-00208 | Not Available | C₁₉H₁₄D₆ClNO₅ | 383.86 | Please Enquire.[11] |

| Hydroxy this compound | Expert Synthesis Solutions | ESS0417 | Not Available | C₁₉H₁₄D₆NO₅ | 383.76 | 97.3% by HPLC; 99% atom D.[12] |

| This compound Acyl Glucuronide | - | - | 72156-77-5 (unlabeled) | C₂₅H₂₂D₆ClNO₁₀ | 543.89 | 94.2% by HPLC; 99.1% atom D.[13] |

Signaling Pathway of Bezafibrate

Bezafibrate's primary mechanism of action involves the activation of PPAR nuclear receptors. As a pan-agonist, it binds to PPARα, PPARγ, and PPARδ, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. The activation of PPARα is central to its lipid-lowering effects.

References

- 1. pharmacyplanet.com [pharmacyplanet.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is the mechanism of Bezafibrate? [synapse.patsnap.com]

- 4. Bezafibrate - Wikipedia [en.wikipedia.org]

- 5. What is Bezafibrate used for? [synapse.patsnap.com]

- 6. gpnotebook.com [gpnotebook.com]

- 7. This compound | CAS No- 1219802-74-0 | Simson Pharma Limited [simsonpharma.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | TRC-B341003-10MG | LGC Standards [lgcstandards.com]

- 10. alentris.org [alentris.org]

- 11. clearsynth.com [clearsynth.com]

- 12. esschemco.com [esschemco.com]

- 13. esschemco.com [esschemco.com]

The Gold Standard: A Technical Guide to Deuterated Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest levels of accuracy and precision is paramount. This technical guide provides an in-depth exploration of deuterated internal standards, the cornerstone of robust and reliable bioanalytical methods. From fundamental principles to practical application, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the power of stable isotope dilution techniques.

Core Principles of Deuterated Internal Standards

Deuterated internal standards (DIS) are synthetic molecules identical to the analyte of interest, with the critical exception that one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1][2] This subtle modification results in a compound with a slightly higher mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.[1] The fundamental premise of using a DIS is that it will behave identically to the analyte throughout the entire analytical process, from sample preparation to detection.[3] By adding a known concentration of the DIS to each sample at the earliest stage, it effectively normalizes for variability in sample extraction, matrix effects, and instrument response.[2][4]

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely considered the "gold standard" in quantitative mass spectrometry.[3] This is because it offers the most effective way to compensate for various sources of error that can compromise the accuracy and precision of a measurement.

Advantages of Employing Deuterated Internal Standards

The primary advantage of using deuterated internal standards lies in their ability to mitigate the impact of matrix effects. Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.[5] Since the DIS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects.[4] This allows for an accurate correction of the analyte signal, leading to more reliable quantitative results.

Furthermore, deuterated internal standards compensate for variations in sample processing. Any loss of analyte during extraction, evaporation, or reconstitution will be mirrored by a proportional loss of the DIS. By calculating the ratio of the analyte response to the DIS response, these variations are effectively canceled out, leading to improved precision.

Data Presentation: The Impact on Assay Performance

The inclusion of a deuterated internal standard significantly enhances the performance of a quantitative mass spectrometry assay. The following tables summarize the typical improvements observed in key validation parameters.

| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard | Source |

| Precision (%CV) | |||

| Intra-assay | Often >15% | Typically <15% | [6] |

| Inter-assay | Can exceed 20% | Typically <15% | [6] |

| Accuracy (%Bias) | |||

| Within-run | Can be highly variable | Typically within ±15% | [6] |

| Between-run | Prone to significant bias | Typically within ±15% | [6] |

| Linearity (r²) | May be acceptable | Consistently >0.99 | [7] |

| Lower Limit of Quantification (LLOQ) | Higher due to variability | Can be lowered due to improved S/N | [8] |

Table 1: General Comparison of Assay Performance. This table illustrates the general improvements in precision and accuracy when a deuterated internal standard is incorporated into a bioanalytical method.

| Analyte | Internal Standard | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Recovery) | Source |

| Sirolimus | Deuterated Sirolimus (SIR-d3) | Whole Blood | 2.7 - 5.7% | Not Reported | Not Reported | [6] |

| Sirolimus | Desmethoxyrapamycin (DMR) | Whole Blood | 7.6 - 9.7% | Not Reported | Not Reported | [6] |

| Topiramate | Deuterated Topiramate | Serum/Plasma | < 5% | < 5% | 98.7 - 102.1% | [9] |

Table 2: Specific Examples of Improved Performance. This table provides concrete data from published studies, showcasing the superior performance of deuterated internal standards compared to structural analogs or methods without an appropriate internal standard.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed overview of the key experimental stages involved in a typical LC-MS/MS analysis using a deuterated internal standard.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh a known amount of the deuterated internal standard and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of a high concentration (e.g., 1 mg/mL). Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.

-

Working Solution Preparation: Prepare a working solution of the deuterated internal standard by diluting the stock solution with an appropriate solvent. The concentration of the working solution should be chosen to yield a response that is easily detectable and within the linear range of the instrument. A common practice is to aim for a concentration that is in the mid-range of the calibration curve.

Sample Preparation: Protein Precipitation (A Common Technique)

-

Sample Aliquoting: Aliquot a precise volume of the biological matrix (e.g., 100 µL of plasma or serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard working solution to each sample, calibrator, and quality control sample. Vortex briefly to ensure thorough mixing.

-

Protein Precipitation: Add a larger volume of a cold organic solvent (e.g., 300 µL of acetonitrile or methanol) to each tube to precipitate the proteins.

-

Vortexing and Centrifugation: Vortex the samples vigorously for approximately 1-2 minutes to ensure complete protein precipitation. Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis, being cautious not to disturb the protein pellet.

-

Evaporation and Reconstitution (Optional): If necessary, the supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent that is compatible with the LC mobile phase. This step can help to concentrate the analyte and improve sensitivity.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: Select a suitable HPLC or UHPLC column based on the physicochemical properties of the analyte (e.g., a C18 column for non-polar compounds).

-

Mobile Phase: Use a gradient or isocratic elution with a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient should be optimized to achieve good separation of the analyte from potential interferences.

-

Flow Rate: Set an appropriate flow rate for the column dimensions (e.g., 0.3-0.6 mL/min for a standard analytical column).

-

Injection Volume: Inject a consistent volume of the prepared sample (e.g., 5-10 µL).

-

-

Mass Spectrometric Conditions:

-

Ionization Source: Use an appropriate ionization source, most commonly electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's ability to be ionized.

-

Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard. The selection of these transitions should be optimized for specificity and sensitivity.

-

Instrument Tuning: Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to maximize the signal intensity.

-

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the use of deuterated internal standards.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Decision-making process for selecting a deuterated internal standard.

Caption: Common issues and troubleshooting strategies for deuterated internal standards.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, providing the foundation for highly accurate, precise, and robust analytical methods. By understanding the core principles, recognizing the significant advantages in assay performance, and implementing well-defined experimental protocols, researchers can confidently generate high-quality data for a wide range of applications in drug development and scientific research. While potential challenges exist, a thorough understanding of these issues and the corresponding troubleshooting strategies will ensure the successful implementation of this gold-standard technique.

References

- 1. settek.com [settek.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. scispace.com [scispace.com]

- 4. texilajournal.com [texilajournal.com]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Bezafibrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bezafibrate is a fibric acid derivative used as a lipid-lowering agent to treat hyperlipidemia. Its therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which play a crucial role in lipid and glucose metabolism. A thorough understanding of the pharmacokinetics and metabolism of bezafibrate is essential for its optimal clinical use and for the development of new therapeutic strategies. This guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of bezafibrate, along with detailed experimental protocols and visualizations of its mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of bezafibrate has been extensively studied in humans. The drug is available in both a standard (immediate-release) and a sustained-release formulation, which exhibit different pharmacokinetic properties.

Absorption

Bezafibrate is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[1][2][3] The relative bioavailability of the sustained-release formulation is approximately 70% compared to the standard formulation.[1][4]

Distribution

Bezafibrate is highly bound to human serum proteins, with a binding rate of 94-96%.[1][2][3] The apparent volume of distribution is approximately 17 liters.[1][2][3]

Metabolism

The primary metabolic pathway for bezafibrate is glucuronidation, a phase II metabolic reaction that conjugates bezafibrate with glucuronic acid to form more water-soluble compounds that are more easily excreted.[5] Approximately 20% of an administered dose is recovered in the urine as glucuronides.[1][2][3]

While it is established that bezafibrate undergoes glucuronidation, the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this process have not been definitively identified in the available literature. However, studies on other fibrates, such as fenofibrate and gemfibrozil, suggest the involvement of several UGT isoforms, primarily UGT2B7, and to a lesser extent, UGT1A9 and UGT1A3. It is plausible that these same isoforms are also involved in the glucuronidation of bezafibrate, although direct experimental evidence is needed for confirmation.

Excretion

Bezafibrate and its metabolites are rapidly and almost exclusively eliminated by the kidneys.[1][2][3] Within 48 hours of administration of radiolabeled bezafibrate, approximately 95% of the radioactivity is recovered in the urine and 3% in the feces.[1][2][3] About 50% of the dose is excreted as unchanged bezafibrate in the urine.[1][2][3] The renal clearance of bezafibrate ranges from 3.4 to 6.0 L/hour.[1][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of bezafibrate for both standard and sustained-release formulations in healthy adult subjects.

Table 1: Pharmacokinetic Parameters of Standard (Immediate-Release) Bezafibrate

| Parameter | Value | Reference(s) |

| Dose | 200 mg | [1][3][4] |

| Cmax (Peak Plasma Concentration) | ~8 mg/L | [1][3][4] |

| Tmax (Time to Peak Concentration) | 1 - 2 hours | [1][2] |

| Elimination Half-life (t½) | 1 - 2 hours | [1][2][3] |

| Protein Binding | 94 - 96% | [1][2][3] |

| Volume of Distribution (Vd) | ~17 L | [1][2][3] |

Table 2: Pharmacokinetic Parameters of Sustained-Release Bezafibrate

| Parameter | Value | Reference(s) |

| Dose | 400 mg | [1][3][4] |

| Cmax (Peak Plasma Concentration) | ~6 mg/L | [1][3][4] |

| Tmax (Time to Peak Concentration) | 3 - 4 hours | [1][2] |

| Elimination Half-life (t½) | 2 - 4 hours | [1][2][3] |

| Relative Bioavailability | ~70% | [1][4] |

Experimental Protocols

Accurate quantification of bezafibrate in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.

Protocol 1: HPLC-UV Method for Bezafibrate Quantification in Human Plasma

This protocol is based on the method described by Zhang et al. (2008).[6]

1. Sample Preparation (Protein Precipitation):

-

To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of a precipitating solution (perchloric acid:methanol, 10:90 v/v).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant for analysis.

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.0) in a ratio of 44:56 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 235 nm.

-

Injection Volume: 20 µL.

3. Quantification:

-

Construct a calibration curve using standard solutions of bezafibrate in blank plasma.

-

Quantify the bezafibrate concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: LC-MS/MS Method for Bezafibrate Quantification in Human Plasma

This protocol provides a general framework for a sensitive and selective LC-MS/MS method.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of bezafibrate).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex and centrifuge at high speed.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for bezafibrate and the internal standard.

Signaling Pathways and Experimental Workflows

Mechanism of Action: PPARα Activation

Bezafibrate is a pan-PPAR agonist, meaning it can activate all three PPAR isoforms (α, γ, and δ).[5] Its lipid-lowering effects are primarily attributed to the activation of PPARα. Upon binding to bezafibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: Bezafibrate activates PPARα, leading to changes in gene expression that regulate lipid metabolism.

Experimental Workflow: Pharmacokinetic Study

A typical pharmacokinetic study to evaluate a new formulation of bezafibrate would follow a structured workflow.

Caption: A generalized workflow for a human pharmacokinetic study of bezafibrate.

Conclusion

Bezafibrate exhibits predictable pharmacokinetic properties, characterized by rapid and extensive absorption, high protein binding, and primary elimination through renal excretion of both the parent drug and its glucuronide metabolites. The activation of PPARα is central to its mechanism of action, leading to beneficial alterations in lipid metabolism. The provided experimental protocols offer a foundation for the accurate quantification of bezafibrate in biological samples, which is fundamental for further research and clinical monitoring. Future studies are warranted to definitively identify the specific UGT isoforms responsible for bezafibrate glucuronidation to better predict potential drug-drug interactions.

References

- 1. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. xenotech.com [xenotech.com]

- 3. Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human variability in isoform-specific UDP-glucuronosyltransferases: markers of acute and chronic exposure, polymorphisms and uncertainty factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A model of in vitro UDP-glucuronosyltransferase inhibition by bile acids predicts possible metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Handling of Deuterated Drug Standards: A Technical Guide to the Storage and Stability of Bezafibrate-d6 Solutions

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This guide provides an in-depth overview of the critical considerations for the storage and stability of Bezafibrate-d6 solutions, ensuring the accuracy and reliability of experimental outcomes.

This compound, the deuterated analog of the lipid-lowering agent Bezafibrate, serves as an essential internal standard in clinical and preclinical studies involving mass spectrometry. Its stability directly impacts the quantification of Bezafibrate and the overall validity of pharmacokinetic and metabolic profiling. Understanding the optimal conditions for its storage and the potential degradation pathways is crucial for maintaining its chemical integrity.

Recommended Storage and Stability of this compound

The stability of this compound is contingent on its physical state (solid vs. solution) and the storage conditions, particularly temperature and solvent. While the solid form exhibits greater long-term stability, solutions are necessary for most laboratory applications and require more stringent handling.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and stability periods for this compound in both solid and solution forms, based on available data from suppliers.

| Form | Storage Temperature | Solvent | Stability Period |

| Solid (Powder) | -20°C | - | 3 years |

| 4°C | - | 2 years | |

| Solution | -80°C | DMSO | 6 months |

| -20°C | DMSO | 1 month | |

| -20°C | Acetonitrile | Stable |

Note: The term "Stable" for the Acetonitrile solution from HPC Standards indicates stability under recommended storage conditions, though a specific duration is not provided.[1] For DMSO solutions, it is crucial to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility and stability.[2]

Solubility Profile

Preparing a stable stock solution begins with selecting an appropriate solvent. This compound exhibits good solubility in several common organic solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL (81.55 mM) |

| Dimethylformamide (DMF) | ≥ 30 mg/mL (81.55 mM) |

| Ethanol | ≥ 3 mg/mL (8.16 mM) |

| 1:1 Solution of DMSO:PBS (pH 7.2) | ≥ 0.5 mg/mL (1.36 mM) |

It is not recommended to store aqueous solutions for more than one day.[3]

Key Experimental Protocols: Assessing Solution Stability

General Protocol for Stability Testing of this compound Solution

1. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound solid.

-

Dissolve the solid in a known volume of the chosen solvent (e.g., DMSO, Acetonitrile) to achieve the desired concentration.

-

The solution should be prepared in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidative degradation, especially if long-term storage is intended.[3]

2. Aliquoting and Storage:

-

Immediately after preparation, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at the recommended temperatures (-20°C or -80°C).

3. Stability Assessment at Designated Time Points:

-

At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from storage.

-

Allow the solution to equilibrate to room temperature before analysis.

-

Analyze the concentration and purity of the this compound solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.

4. Analytical Methodology (HPLC):

-

Mobile Phase: A typical mobile phase for the analysis of fibrates consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.01% phosphoric acid).[5]

-

Column: A C18 reverse-phase column is commonly used.[5]

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of Bezafibrate (e.g., ~254 nm) or mass spectrometry for more sensitive and specific detection.[4]

-

Data Analysis: Compare the peak area and retention time of the aged sample to a freshly prepared standard solution of the same concentration. A significant decrease in the peak area or the appearance of new peaks would indicate degradation.

5. Stress Testing (Forced Degradation):

-

To understand potential degradation pathways, solutions can be subjected to stress conditions such as elevated temperature, exposure to acidic and basic conditions, oxidation, and photolysis.[4][5][6]

-

Bezafibrate, as an amide, is particularly susceptible to hydrolysis under acidic and basic conditions.[4][5] Analysis of the stressed samples can help identify potential degradation products.

Visualizing the Workflow for Stability Assessment

The following diagram illustrates the logical workflow for conducting a stability study of a this compound solution.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Bezafibrate using Bezafibrate-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of bezafibrate in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details the use of Bezafibrate-d6 as an internal standard (IS) to ensure accuracy and precision.

Introduction

Bezafibrate is a fibrate drug used as a lipid-lowering agent to treat hyperlipidemia.[1] It effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1] Accurate quantification of bezafibrate in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS bioanalysis as it corrects for variability during sample preparation and analysis, thereby enhancing data reliability.[2][3] This application note is based on a validated method for the determination of bezafibrate in human plasma using a deuterated internal standard.[4]

Mechanism of Action: PPAR Agonism

Bezafibrate's therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[5] It is a pan-PPAR agonist, with activity towards PPARα, PPARγ, and PPARδ subtypes.[1][5] The activation of PPARα is central to its lipid-lowering effects. This leads to the regulation of gene expression involved in lipid metabolism, resulting in increased fatty acid oxidation, reduced synthesis of very low-density lipoprotein (VLDL), and enhanced clearance of triglyceride-rich lipoproteins.[5]

Figure 1: Simplified signaling pathway of Bezafibrate's mechanism of action.

Experimental Protocol

This protocol is adapted from a validated method for the determination of bezafibrate in human plasma by LC-MS/MS using a deuterated internal standard.[4]

Materials and Reagents

-

Bezafibrate reference standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Stock and Working Solutions

-

Bezafibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve bezafibrate in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Bezafibrate Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solution with methanol to achieve the desired concentrations.

-

Internal Standard Working Solution (20 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (20 µg/mL) and vortex for 5 seconds.

-

Add 1 mL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 4600 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Waters ACQUITY LC system or equivalent |

| Column | Sunfire C18, 3.5 µm, 2.1 x 50 mm |

| Column Temperature | 40 °C |

| Mobile Phase | Acetonitrile, water, and formic acid (500:500:1 v/v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Run Time | 2.5 minutes |

| Mass Spectrometer | Waters ACQUITY TQ Detector or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Bezafibrate: m/z 360.01 → 274.0 (Quantifier), This compound: m/z 366.01 → 274.0 (IS) |

| Dwell Time | 0.5 s |

Note: The MRM transition for this compound assumes the deuterium labels are on the aromatic ring not involved in the fragmentation. The exact transition should be optimized based on the specific labeled positions and instrument.

Figure 2: Experimental workflow for the LC-MS/MS analysis of Bezafibrate.

Method Validation Summary

The following tables summarize the quantitative performance of the described method, demonstrating its suitability for bioanalytical applications.[4]

Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Linearity Range | 100 - 20,000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| LLOQ | 100 ng/mL |

Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| 100 (LLOQ) | 4.21 | -1.13 | 4.11 | -0.97 |

| 300 (Low) | 1.83 | 0.93 | 2.13 | 1.21 |

| 8000 (Medium) | 1.94 | 0.47 | 2.01 | 0.88 |

| 15000 (High) | 3.43 | -1.20 | 3.12 | -0.99 |

Recovery and Matrix Effect

| Parameter | Bezafibrate | This compound (IS) |

| Mean Recovery (%) | 83.80 ± 4.55 | 84.83 |

| Matrix Effect (%CV) | Low QC: 5.17, High QC: 2.51 | Not reported |

Stability

| Stability Condition | Concentration (ng/mL) | Precision (%CV) | Accuracy (% Bias) |

| Bench-top (5 hours) | 300 | 2.11 | 0.89 |

| 15000 | 1.98 | 1.12 | |

| Autosampler (27 hours) | 300 | 1.99 | 0.78 |

| 15000 | 1.87 | 1.05 | |

| Freeze-thaw (3 cycles) | 300 | 2.80 | -2.18 |

| 15000 | 2.15 | 1.84 | |

| Long-term (-70°C, 8 days) | 300 | 1.86 | 0.74 |

| 15000 | 2.11 | 1.94 |

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a rapid, sensitive, and robust approach for the quantification of bezafibrate in human plasma.[4] The simple protein precipitation sample preparation method and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The comprehensive validation data demonstrates that the method meets regulatory guidelines for accuracy, precision, and stability, ensuring the generation of reliable data for pharmacokinetic and other drug development studies.[4]

References

- 1. akjournals.com [akjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. HPLC determination of bezafibrate in human plasma and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. Determination of bezafibrate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Bezafibrate in Human Plasma by LC-MS/MS Using a Bezafibrate-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of bezafibrate in human plasma. The methodology employs a simple protein precipitation extraction procedure and utilizes bezafibrate-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 2.5 minutes. This method is suitable for high-throughput analysis in clinical and pharmaceutical research, particularly for pharmacokinetic and bioequivalence studies.

Introduction

Bezafibrate is a fibrate-class lipid-lowering agent used in the treatment of hyperlipidemia.[1] It primarily acts by increasing the activity of triglyceride lipases, which are involved in the catabolism of triglyceride-rich lipoproteins.[1] Accurate and reliable quantification of bezafibrate in human plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of bezafibrate in human plasma, utilizing this compound as the internal standard for optimal analytical performance.

Experimental Protocols

Materials and Reagents

-

Bezafibrate reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Stock and Working Solutions

-

Bezafibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve bezafibrate in methanol to prepare a 1 mg/mL stock solution.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Bezafibrate Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the bezafibrate stock solution with methanol.

-

IS Working Solution (20 µg/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 20 µg/mL.[1]

All stock and working solutions should be stored at -20°C.[1]

Sample Preparation

A protein precipitation method is used for sample extraction:

-

Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the 20 µg/mL this compound internal standard working solution and vortex for 5 seconds.[1]

-

Add 1 mL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture for 30 seconds.[1]

-

Centrifuge the samples at 4600 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.[1]

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | Waters ACQUITY LC system or equivalent |

| Column | Sunfire C18, 3.5 µm, 2.1 x 50 mm |

| Column Temperature | 40°C |

| Mobile Phase | Acetonitrile, water, and formic acid (500:500:1 v/v/v) |

| Flow Rate | 0.30 mL/min |

| Injection Volume | 5 µL |

| Run Time | 2.5 minutes |

| Autosampler Temp. | 10°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Waters Acquity Tandem Quadrupole Detector or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Bezafibrate) | m/z 360.01 → m/z (Fragment ion to be determined) |

| MRM Transition (this compound) | m/z 366.01 → m/z (Fragment ion to be determined) |

| Capillary Voltage | 3 kV |

| Cone Voltage | 30 V |

| Desolvation Gas | Nitrogen |

| Desolvation Gas Flow | 500 L/hr |

| Cone Gas Flow | 50 L/hr |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Dwell Time | 0.5 s |

Data Presentation

Calibration Curve

The method was validated over a linear range of 100-20000 ng/mL for bezafibrate in human plasma.[1] The calibration curve was constructed by plotting the peak area ratio of bezafibrate to the internal standard (this compound) against the nominal concentration of bezafibrate. A linear regression with a weighting factor of 1/x² is typically used.

| Parameter | Value |

| Linearity Range (ng/mL) | 100-20000 |

| Correlation Coefficient (r²) | > 0.997 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at four concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 100 | < 20% | 80-120% | < 20% | 80-120% |

| LQC | 300 | < 15% | 85-115% | < 15% | 85-115% |

| MQC | 8000 | < 15% | 85-115% | < 15% | 85-115% |

| HQC | 15000 | < 15% | 85-115% | < 15% | 85-115% |

Recovery

The extraction recovery of bezafibrate and this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards.

| Analyte | Mean Recovery (%) |

| Bezafibrate | 83.80 ± 4.55 |

| This compound | 84.83 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of bezafibrate in human plasma.

References

Application Notes and Protocols for Bezafibrate Analysis in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies and comparative data for the sample preparation of bezafibrate from biological matrices for analytical quantification.

Introduction

Bezafibrate is a fibrate drug used to treat hyperlipidemia. Accurate quantification of bezafibrate in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing detailed protocols, comparative data, and visual workflows.

Mechanism of Action of Bezafibrate

Bezafibrate primarily acts as an agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα subtype, though it may also have some activity on PPARγ and PPARδ.[1][2] Activation of PPARα in the liver leads to a cascade of effects that ultimately reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol.[1][3] Key mechanisms include increased fatty acid oxidation, reduced synthesis of very low-density lipoprotein (VLDL), and enhanced clearance of triglyceride-rich lipoproteins.[1]

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the available analytical instrumentation.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples, making it suitable for high-throughput analysis.[4] Acetonitrile is a commonly used precipitating agent.[4][5]

Experimental Protocol: Acetonitrile Precipitation [5]

-

To 100 µL of plasma sample in a centrifuge tube, add a suitable internal standard (e.g., 50 µL of 20 µg/mL bezafibrate-d4).[5]

-

Vortex the sample for 5 seconds.[5]

-

Add 1 mL of acetonitrile to precipitate the proteins.[5]

-

Vortex the mixture vigorously for 30 seconds.[5]

-

Centrifuge the sample at 4600 rpm for 10 minutes to pellet the precipitated proteins.[5]

-

Carefully collect the supernatant.

-

Inject an aliquot (e.g., 5 µL) of the supernatant into the analytical system (e.g., LC-MS/MS).[5]

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation. For bezafibrate in plasma, diethyl ether is a suitable extraction solvent following acidification.[6]

Experimental Protocol: Diethyl Ether Extraction [6]

-

Acidify the plasma sample with hydrochloric acid.[6]

-

Add a specified volume of diethyl ether to the acidified plasma.

-

Vortex the mixture to ensure thorough mixing and extraction of bezafibrate into the organic layer.

-

Centrifuge the sample to achieve phase separation.

-

Carefully transfer the organic layer (diethyl ether) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can provide very clean extracts, leading to reduced matrix effects and improved sensitivity.[7] Hydrophilic-Lipophilic Balance (HLB) cartridges are effective for extracting bezafibrate from urine.[7]

Experimental Protocol: SPE from Urine [7][8]

-

Conditioning: Condition the SPE cartridge (e.g., C18 or HLB) with 1.5 mL of methanol followed by 1 mL of HCl solution (pH=4).[8]

-

Loading: Adjust the pH of the urine sample to 4 and load 10 mL onto the conditioned cartridge.[8]

-

Washing: Wash the cartridge to remove interferences. For C18 and C8 cartridges, use a mixture of methanol and water (e.g., 20:80, v/v).[8]

-

Elution: Elute the bezafibrate from the cartridge with a suitable solvent, such as methanol.[8]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on bezafibrate analysis, allowing for a direct comparison of the different sample preparation techniques.

Table 1: Recovery and Matrix Effect

| Preparation Technique | Biological Matrix | Recovery (%) | Matrix Effect (%) | Reference |

| Protein Precipitation | Plasma | 83.80 ± 4.55 | Not Significant | [5] |

| Solid-Phase Extraction | Urine | 85 - 110 | Not Reported | [7] |

| Solid-Phase Extraction | River Water | > 80 | Not Reported | [8] |

Table 2: Linearity and Limits of Quantification (LOQ)

| Preparation Technique | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Protein Precipitation | LC-MS/MS | 100 - 20,000 | 100 | [5] |

| Protein Precipitation | HPLC-UV | 100 - 15,000 | 100 | [9] |

| Solid-Phase Extraction | HPLC-UV | Not Specified | Not Specified | [7] |

Conclusion

The selection of a sample preparation technique for bezafibrate analysis should be based on the specific requirements of the study. Protein precipitation offers a rapid and simple method suitable for high-throughput screening. Liquid-liquid extraction provides cleaner samples than PPT. Solid-phase extraction yields the cleanest extracts and is ideal for methods requiring high sensitivity and minimal matrix effects. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug analysis.

References

- 1. What is the mechanism of Bezafibrate? [synapse.patsnap.com]

- 2. Bezafibrate - Wikipedia [en.wikipedia.org]

- 3. What is Bezafibrate used for? [synapse.patsnap.com]

- 4. agilent.com [agilent.com]

- 5. oatext.com [oatext.com]

- 6. Determination of bezafibrate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Bezafibrate-d6 in Bioequivalence Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bezafibrate-d6 as an internal standard in bioequivalence (BE) studies of Bezafibrate. This document includes detailed protocols for study design and bioanalytical quantification, a summary of relevant pharmacokinetic data, and diagrams illustrating the experimental workflow and the drug's mechanism of action.

Application Notes

Bioequivalence studies are a critical component of generic drug development, designed to demonstrate that a new formulation (test product) exhibits a comparable rate and extent of absorption to the innovator product (reference product). A key element of these studies is the accurate quantification of the drug in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Stable Isotope-Labeled Internal Standards:

This compound is chemically identical to Bezafibrate, except that six hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight (an increase of 6 Daltons) but does not alter its chemical and physical properties, such as solubility, extraction recovery, and chromatographic retention time. During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the SIL-IS. In the mass spectrometer, this compound is distinguished from the unlabeled drug by its different mass-to-charge ratio (m/z). By measuring the peak area ratio of the analyte to the SIL-IS, precise and accurate quantification can be achieved, effectively compensating for matrix effects and variability in sample processing.

Advantages of Using this compound:

-

High Accuracy and Precision: Minimizes variability introduced during sample preparation and injection.

-

Correction for Matrix Effects: Co-elution with the analyte allows for effective compensation of ion suppression or enhancement.

-

Improved Method Robustness: Ensures reliable quantification across different sample batches and analytical runs.

Quantitative Data Summary

The following tables summarize typical pharmacokinetic data from a bioequivalence study of Bezafibrate and the standard acceptance criteria for establishing bioequivalence.

Table 1: Pharmacokinetic Parameters of Bezafibrate Formulations (400 mg Dose) in Healthy Volunteers

| Parameter | Test Formulation (Capsule) | Reference Formulation (Tablet) |

| Cmax (µg/mL) | 12 ± 4 | 11 ± 3 |

| AUC0-12 (µg·h/mL) | 36 ± 10 | 33 ± 7 |

| AUC0-∞ (µg·h/mL) | 37 ± 10 | 34 ± 7 |

| Tmax (h) | 1.7 ± 0.9 | 1.9 ± 0.7 |

| t1/2 (h) | 1.9 ± 0.5 | 2.0 ± 0.6 |

| Data presented as mean ± standard deviation. Data is illustrative and based on published literature[1]. |

Table 2: Bioequivalence Acceptance Criteria

According to regulatory guidelines from agencies like the FDA and EMA, two products are considered bioequivalent if the 90% Confidence Intervals (CI) for the ratio of the geometric means (Test/Reference) of the primary pharmacokinetic parameters fall within a specific range.

| Pharmacokinetic Parameter | 90% Confidence Interval Acceptance Range |

| AUC0-t | 80.00% – 125.00% |

| Cmax | 80.00% – 125.00% |

Experimental Protocols

Protocol 1: Bioequivalence Study Design

Objective: To compare the rate and extent of absorption of a test Bezafibrate formulation against a reference formulation in healthy adult subjects under fasting conditions.

Study Design:

-

Type: Single-dose, randomized, two-period, two-sequence, crossover study.

-

Population: Healthy adult male and/or female volunteers, aged 18-55 years.

-

Dosing: Subjects receive a single oral dose of the test or reference Bezafibrate formulation (e.g., 400 mg) in each study period.

-

Washout Period: A washout period of at least 7 days (more than 5 times the drug's half-life) separates the two dosing periods.

-

Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

Protocol 2: Bioanalytical Method for Bezafibrate Quantification in Human Plasma using LC-MS/MS

Objective: To quantify Bezafibrate concentrations in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Materials and Reagents:

-

Bezafibrate reference standard

-

This compound (Internal Standard, IS)

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

Human plasma (blank)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of Bezafibrate and this compound in methanol (e.g., 1 mg/mL).

-

Prepare serial dilutions from the Bezafibrate stock to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Prepare a working solution of this compound (e.g., 20 µg/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation): [2]

-

Aliquot 100 µL of plasma sample (unknown, CS, or QC) into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution and vortex briefly.

-

Add 1 mL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 4600 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer a portion of the clear supernatant to an autosampler vial.

-

-

LC-MS/MS Conditions:

-

LC System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., Sunfire C18, 3.5 µm, 2.1x50 mm)[2].

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.30 mL/min[2].

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Bezafibrate Transition: m/z 360.1 → 274.1 (Illustrative)

-

This compound Transition: m/z 366.1 → 280.1 (Illustrative)

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (Bezafibrate/Bezafibrate-d6) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (e.g., 1/x²) to fit the curve.

-

Determine the concentration of Bezafibrate in unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Caption: Workflow of a typical Bezafibrate bioequivalence study.

Caption: Bezafibrate's mechanism of action via PPAR activation.

References

Application Note: Preparation of Bezafibrate-d6 Stock and Working Solutions

Introduction

Bezafibrate-d6 is the deuterium-labeled version of Bezafibrate, a lipid-lowering agent. In bioanalytical settings, particularly in pharmacokinetic and metabolic studies, this compound serves as an ideal internal standard (IS) for quantification of the parent drug by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Its chemical and physical properties are nearly identical to Bezafibrate, ensuring similar behavior during sample extraction and analysis, which is crucial for correcting variability and improving measurement accuracy.[3][4][5] Proper and consistent preparation of stock and working solutions is a critical first step for developing reliable and reproducible bioanalytical methods.

This document provides a detailed protocol for the preparation of this compound stock and working solutions, including solubility data, storage conditions, and a step-by-step guide for researchers, scientists, and drug development professionals.

Quantitative Data Summary

Successful preparation of solutions requires a thorough understanding of the compound's solubility and stability. The following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ≥ 30 mg/mL | 81.55 mM | Use of newly opened, non-hygroscopic DMSO is recommended for best results.[1] |

| DMF | ≥ 30 mg/mL | 81.55 mM | |

| Ethanol | ≥ 3 mg/mL | 8.16 mM | |

| Acetonitrile | 100 µg/mL | 0.27 mM | Commercially available as a prepared solution.[6] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.36 mM | For aqueous preparations, dissolve in DMSO first before diluting with buffer.[7][8] |

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Stability Period |

| Solid (Powder) | -20°C | ≥ 2 years[7] |

| Stock Solution in Organic Solvent | -80°C | 6 months[1] |

| -20°C | 1 month[1] | |

| Aqueous Working Solution | 2-8°C | Not recommended for more than one day.[7][8] |

Experimental Protocols

Materials and Equipment:

-

This compound (solid powder)

-

High-purity solvents (e.g., DMSO, Methanol, Acetonitrile)

-

Analytical balance

-

Calibrated pipettes and sterile tips

-

Appropriate glass or polypropylene vials with screw caps

-

Vortex mixer

-

Ultrasonic bath (optional)

Safety Precautions:

-

Handle this compound in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) before handling.

Protocol 1: Preparation of a High-Concentration Stock Solution (1 mg/mL in DMSO)

This protocol describes the preparation of a primary stock solution, which can be used for subsequent dilutions.

-